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Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-7-Hexadecenal

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Compound of Interest		
Compound Name:	(Z)-7-Hexadecenal	
Cat. No.:	B056490	Get Quote

Application Note: GC-MS Analysis of (Z)-7-Hexadecenal

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-7-Hexadecenal is a monounsaturated fatty aldehyde and a significant semiochemical, acting as a sex pheromone in various insect species. Its accurate identification and quantification are crucial in fields ranging from chemical ecology and pest management to food science and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[1] This application note provides a detailed protocol for the robust identification and quantification of (Z)-7-Hexadecenal using GC-MS.

Experimental Protocols Materials and Reagents

- **(Z)-7-Hexadecenal** Standard: Purity ≥95%
- Internal Standard (IS): n-Hexadecane or a similar stable hydrocarbon not present in the sample matrix.
- Solvent: Hexane or Dichloromethane (GC grade or higher).[2]



- Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.[3]
- Derivatization Agent (Optional): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for enhanced sensitivity if required.[4]

Sample Preparation (Solvent Extraction)

Direct analysis of volatile aldehydes can be challenging due to their reactivity.[5] The following is a general protocol for solvent extraction.

- Sample Collection: Accurately weigh or measure the sample matrix (e.g., 100 mg of biological tissue, 1 mL of a liquid sample) into a clean glass vial.
- Solvent Addition: Add 1 mL of hexane to the sample.
- Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 μL of a 100 μg/mL n-Hexadecane solution) to the vial. This is crucial for accurate quantification.
- Extraction: Vortex the mixture vigorously for 2 minutes. For solid samples, sonication for 10 minutes may improve extraction efficiency.
- Separation: Centrifuge the sample at 5,000 x g for 5 minutes to pellet any solid material.
- Transfer: Carefully transfer the supernatant (the hexane layer) into a clean 2 mL GC vial for analysis.[3]
- Concentration (Optional): If trace-level detection is required, the extract can be concentrated under a gentle stream of nitrogen gas.[2] Avoid complete dryness. Reconstitute in a small, known volume of hexane (e.g., 100 μL).

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.



Parameter	Setting
GC System	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977 MS or equivalent
Column	HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or similar
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless (for trace analysis)
Injection Volume	1 μL
Oven Program	Start at 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[6]
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Scan Range	m/z 40 - 450
Acquisition Mode	Full Scan for identification; Selected Ion Monitoring (SIM) for quantification

Data Analysis

- Identification: The primary identification of **(Z)-7-Hexadecenal** is achieved by comparing its retention time and the acquired mass spectrum with that of a pure standard. The spectrum can also be matched against a commercial library like the NIST Mass Spectral Library.[7]
- Quantification: For quantitative analysis, a calibration curve is constructed.
 - Prepare a series of calibration standards of **(Z)-7-Hexadecenal** (e.g., 0.1, 0.5, 1, 5, 10, 50 μg/mL) in hexane, each spiked with the same concentration of the internal standard.
 - Analyze each standard using the established GC-MS method.



- Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
- Perform a linear regression to establish the calibration curve. The concentration of (Z)-7 Hexadecenal in unknown samples is then calculated using this curve.[8]

Data Presentation Quantitative and Spectral Data

The following tables summarize key data for the GC-MS analysis of (Z)-7-Hexadecenal.

Table 1: Physicochemical and Retention Data

Property	Value	Reference
Molecular Formula	C16H30O	[9]
Molecular Weight	238.41 g/mol	[9]
CAS Number	56797-40-1	[10]

| Kovats Retention Index | ~1798 (non-polar column) | [9] |

Table 2: Key Mass Spectral Ions (EI, 70 eV)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Potential Fragment Interpretation
41	High	C₃H₅+
55	High	C4H7 ⁺
67	Moderate	C ₅ H ₇ +
82	Base Peak (in some spectra)	C ₆ H ₁₀ + (from McLafferty rearrangement)[6]

| M-18 (220) | Often present | [M-H₂O]⁺, characteristic for long-chain aldehydes[6] |



Note: The molecular ion (M^+ at m/z 238) is often weak or absent in the EI spectra of long-chain aldehydes.[11]

Table 3: Example Method Validation Parameters (Hypothetical)

Parameter	Result
Linear Range	0.1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.05 μg/mL
Limit of Quantification (LOQ)	0.15 μg/mL
Repeatability (%RSD, n=6)	< 5%

| Recovery | 92 - 105% |

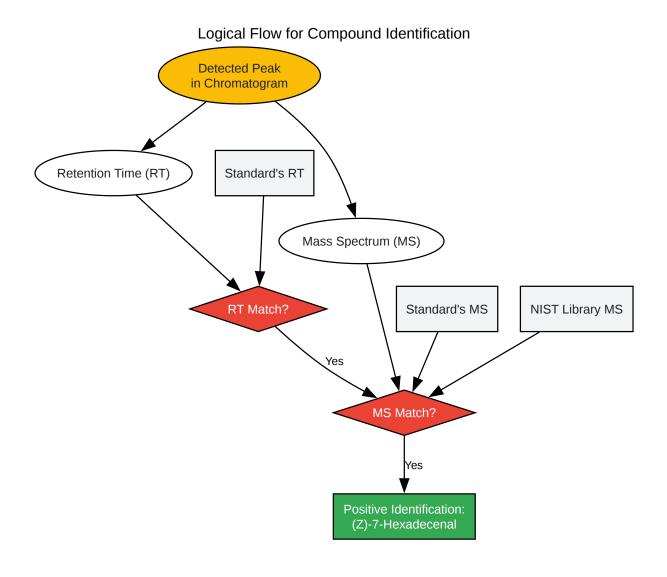
Visualizations



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Caption: Experimental workflow from sample preparation to final data reporting.





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Caption: Logical process for the positive identification of a target compound.

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